Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a chemical compound with the molecular formula C7H13NO4S It is a carbamate derivative featuring a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of the corresponding alcohols with trichloroacetyl isocyanate, followed by hydrolysis of the trichloroacetyl protecting group with potassium carbonate in methanol . Another method involves the use of Rh2(OAc)4 catalyzed cyclization of carbamates, which can yield the desired product under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: Various nucleophiles can substitute the ethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state sulfones, while reduction can produce sulfides.
Scientific Research Applications
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets. For instance, as a GIRK channel activator, it modulates the activity of these potassium channels, which play a crucial role in regulating cellular excitability . The compound binds to the channel, inducing a conformational change that enhances its activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature the 1,1-dioxidotetrahydrothiophen-3-yl group and have been studied for their GIRK channel activation properties.
Tetrahydro-3H-4-oxa-2-thia-2b-azacyclopropa[cd]pentalen-3-one 2,2-dioxide: Another compound with a similar sulfone group, synthesized through Rh-catalyzed cyclization.
Uniqueness
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is unique due to its specific structure and the presence of both the carbamate and sulfone functional groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C7H13NO4S/c1-2-12-7(9)8-6-3-4-13(10,11)5-6/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
UNCQRGKNPCWRTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.